

Fagomine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar naturally occurring in various plants, most notably in buckwheat (Fagopyrum esculentum) seeds.[1] Its structural similarity to monosaccharides allows it to act as a competitive inhibitor of several glycosidases, making it a molecule of significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of D-**fagomine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

Fagomine is a white to yellow crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO ₃	[2][3]
Molecular Weight	147.17 g/mol	[2][3]
Melting Point	185-186 °C	[2]
Boiling Point	315.4 ± 42.0 °C (Predicted)	[2]
Density	1.279 g/cm³ (Predicted)	[2]
Appearance	Yellow powder	[2]
Solubility	H ₂ O: ≥ 36 mg/mL; Soluble in DMSO	[2][3]
рКа	14.16 ± 0.60 (Predicted)	[2]
Specific Rotation (α)	+23° (c=1 in H ₂ O); +37° (c=1 in 0.1M HCl)	[2]
CAS Number	53185-12-9	[2]
InChI Key	YZNNBIQWYLDM- HSUXUTPPSA-N	
SMILES	C(O)[C@@H]1INVALID- LINKINVALID-LINKCCN1	

Chemical Synthesis and Analysis Chemo-enzymatic Synthesis of a D-fagomine Precursor

A two-step chemo-enzymatic synthesis has been developed, utilizing a fructose-6-phosphate aldolase (FSA) catalyzed aldol reaction as the key step.[2][3] This method is advantageous due to the use of an unphosphorylated donor substrate, which simplifies downstream processing.[2]

Methodology:

 Reaction Setup: The reaction is performed in a 10 mL total volume containing 30 mM 3-(benzyloxycarbonylamino)propanal (β-CHO), 45 mM dihydroxyacetone (DHA), and 1 U/mL of Fructose-6-phosphate aldolase (FSA) in 50 mM HEPES buffer (pH 8.0).[2][3]



- Immobilization (Optional but Recommended): For improved stability and reusability, FSA can be immobilized on supports like glyoxal-agarose. This allows for multiple reaction cycles and simplifies biocatalyst recovery.[2][3]
- Incubation: The reaction mixture is incubated at 25°C with orbital stirring.[2][3]
- Monitoring: The reaction progress is monitored by taking periodic samples and quantifying the concentrations of the substrate (β-CHO) and the product (pre-D-fagomine) by HPLC.[2]
- Downstream Processing: The resulting precursor, pre-D-fagomine, can then be converted to D-fagomine through subsequent chemical steps, typically involving catalytic hydrogenation to remove the Cbz protecting group and induce reductive cyclization.

Total Synthesis from D-lyxose

An alternative approach involves the total synthesis of D-**fagomine** from the readily available starting material, D-lyxose.[4][5] This multi-step synthesis relies on key chemical transformations to construct the piperidine ring with the desired stereochemistry.

Key Steps:

- Regioselective and Diastereoselective Amination: Introduction of a nitrogen-containing functional group at a specific position with controlled stereochemistry.
- Hydroboration-Oxidation: Conversion of an alkene intermediate to an alcohol with anti-Markovnikov regioselectivity.
- Appel Reaction: Transformation of an alcohol into an alkyl halide, facilitating subsequent cyclization.
- Intramolecular Cyclization: Formation of the core piperidine ring structure.

Quantification by Cation Exchange HPLC/ESI-Q-MS

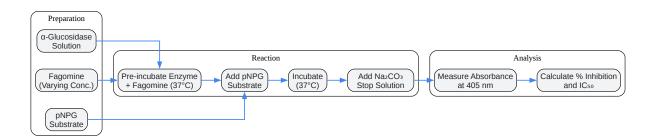
A reliable method for the quantification of **fagomine** in various matrices, such as plant extracts and foodstuffs, utilizes cation exchange high-performance liquid chromatography coupled with electrospray ionization single quadrupole mass spectrometry (ESI-Q-MS).[1][6] This method allows for the separation of D-**fagomine** from its diastereomers.[1][6]



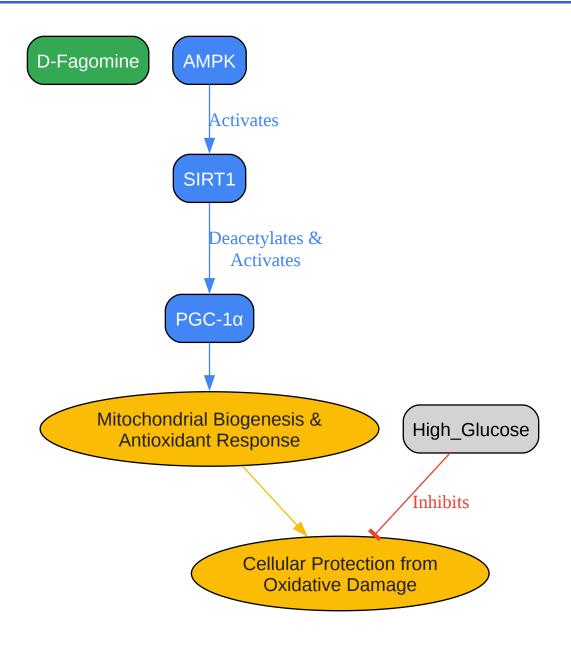
Experimental Protocol:

- Chromatography System: A standard HPLC system equipped with a cation exchange column.
- Mobile Phase: An aqueous buffer system, typically with a gradient of increasing ionic strength (e.g., ammonium formate) to elute the cationic iminosugars.
- Detection: ESI-MS operating in positive ion mode.
- Quantification: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ of fagomine (m/z 148.1).
- Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase -PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fagomine: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671860#physical-and-chemical-properties-of-fagomine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com